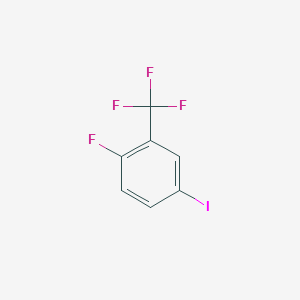

1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

Beschreibung

Contextual Significance in Fluorine Chemistry Research

The field of fluorine chemistry has expanded dramatically, with fluorinated compounds becoming integral to modern medicine and agriculture. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nbinno.com For instance, incorporating fluorine can enhance metabolic stability, increase lipophilicity (the ability to dissolve in fats), and improve the binding affinity of a drug to its target enzyme or receptor. nbinno.com

Within this context, molecules like 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene are considered valuable "building blocks." They provide a pre-functionalized aromatic core that chemists can use as a starting point for synthesizing novel, complex molecules with desired properties. The presence of the trifluoromethyl group (CF3), in particular, is a common strategy in drug design to increase stability and bioavailability. nih.gov

Overview of Unique Structural and Electronic Features

The chemical behavior of this compound is a direct result of the interplay between its three key substituents on the benzene (B151609) ring.

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. nih.gov This electronic effect significantly influences the reactivity of the aromatic ring. Furthermore, the CF3 group is known to enhance the lipophilicity and metabolic stability of molecules in which it is incorporated. chemimpex.com

Iodine Atom (-I): The iodine atom is the key reactive site for many common synthetic transformations. The carbon-iodine bond is relatively weak, making iodine an excellent "leaving group." This feature is exploited in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental methods for creating new carbon-carbon bonds in organic synthesis. nbinno.com

The specific arrangement of these groups on the benzene ring (ortho, meta, para positions) creates a unique electronic and steric environment that dictates how the molecule will react in a given chemical transformation.

Research Trajectories and Academic Relevance

Research involving this compound and similar structures is primarily focused on their application as intermediates in the synthesis of bioactive compounds. The molecule's design allows for sequential, site-selective reactions.

For example, the iodine atom can be readily replaced through palladium-catalyzed cross-coupling reactions to introduce a wide variety of other chemical groups. This makes the compound a useful precursor for creating libraries of related molecules that can then be tested for biological activity in drug discovery programs.

Pharmaceuticals: As a scaffold for building molecules that target specific biological pathways. chemimpex.com

Agrochemicals: In the formulation of herbicides, fungicides, and insecticides, where the fluorine and trifluoromethyl groups can enhance potency and stability. chemimpex.comresearchgate.net

Materials Science: For creating advanced materials, such as specialized polymers and coatings, that require enhanced chemical resistance and thermal stability. chemimpex.com

The academic relevance of this compound lies in its utility for exploring new synthetic methodologies and for providing a reliable starting material in the multi-step synthesis of complex and valuable chemical entities.

Compound Properties

| Property | Value |

| CAS Number | 59382-39-7 |

| Molecular Formula | C₇H₃F₄I |

| Molecular Weight | 290.00 g/mol |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLKYTATXLQGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372003 | |

| Record name | 1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59382-39-7 | |

| Record name | 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59382-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-fluoro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene

The synthesis of this trifunctionalized aromatic compound can be approached through various strategies, each with its own set of advantages and challenges. Key considerations include the starting materials, the order of functional group introduction, and the optimization of reaction conditions to maximize yield and purity.

The introduction of the fluorine atom often relies on well-established methods such as the Balz-Schiemann reaction or the Sandmeyer reaction, which convert an amino group into a fluoro group via a diazonium salt intermediate. For instance, a plausible route could start from a suitably substituted aniline (B41778) derivative. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine onto an aromatic ring. researchgate.netresearchgate.net Modern variations of this reaction aim to improve safety and yield by using alternative fluoride (B91410) sources or milder reaction conditions. Similarly, the Sandmeyer reaction provides a pathway to various aryl halides, including fluorides, from diazonium salts, typically using copper(I) salts as catalysts. mdpi.comnih.gov

The iodine atom is a crucial handle for subsequent cross-coupling reactions. Its introduction can be achieved through electrophilic iodination of an activated aromatic ring. The regioselectivity of this step is governed by the directing effects of the existing substituents. For example, starting from an aniline precursor, iodination can be performed prior to the diazotization-fluorination sequence. Reagents such as iodine monochloride (ICl) or a combination of an iodide salt and an oxidizing agent are commonly employed for this transformation. The specific conditions, including solvent and temperature, are critical to control the regioselectivity and prevent side reactions. nih.govrsc.org

The trifluoromethyl group imparts unique electronic properties and metabolic stability to organic molecules. Its introduction can be a key step in the synthesis of this compound. Copper-catalyzed trifluoromethylation reactions have emerged as powerful tools for this purpose. beilstein-journals.orggoogleapis.comresearchgate.net These reactions often utilize reagents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate (B77799) in the presence of a copper catalyst to introduce the CF3 group onto an aryl halide or boronic acid. The choice of the trifluoromethylating agent, copper source, and ligands is crucial for achieving high efficiency and functional group tolerance. google.com

Cross-Coupling Reactions of this compound

The presence of the highly reactive carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and substrates like this compound are ideal partners for these transformations. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the C-I bond, often facilitating the oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl compounds. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. For fluorinated biphenyl (B1667301) derivatives, various palladium catalysts, including those supported on nanoparticles, have been successfully employed. scielo.org.mxugr.esmdpi.combldpharm.commdpi.com

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 95 |

| 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K2CO3 | Dioxane | 92 |

| 3-Thienylboronic acid | PdCl2(dppf) | - | CsF | THF | 88 |

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. researchgate.netrsc.org

| Alkene | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)2 | P(o-tolyl)3 | Et3N | DMF | 85 |

| Methyl acrylate | PdCl2(PPh3)2 | - | K2CO3 | Acetonitrile | 90 |

| Cyclohexene | Pd(dba)2 | PCy3 | NaOtBu | Toluene | 78 |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It is a highly efficient method for the synthesis of aryl alkynes. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the use of copper. beilstein-journals.orgugr.esmdpi.comgoogle.comresearchgate.netnih.gov

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | THF | 93 |

| 1-Hexyne | Pd(OAc)2 | - | Piperidine | DMF | 88 |

| Trimethylsilylacetylene | Pd(PPh3)4 | CuI | DIPA | Toluene | 91 |

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a strong base. A wide range of amines, including primary and secondary amines, as well as various heterocycles, can be used as coupling partners. The choice of ligand is crucial for the success of this reaction. bldpharm.comresearchgate.netrsc.orgnih.govrsc.orgresearchgate.net

| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 96 |

| Aniline | Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 89 |

| N-Methylaniline | PdCl2(dppf) | - | K3PO4 | THF | 92 |

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed or mediated cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-I bond is the exclusive site of reaction. Classic copper-mediated reactions like the Sonogashira coupling (alkynylation) and cyanation proceed efficiently at the C-I position.

For instance, in Sonogashira couplings, a copper(I) salt, typically copper(I) iodide, acts as a co-catalyst with a palladium complex to facilitate the coupling of the aryl iodide with a terminal alkyne. rsc.orgresearchgate.netnih.gov Copper acetylides are key intermediates in the catalytic cycle. nih.gov Similarly, copper-catalyzed cyanation of aryl iodides provides a direct route to aryl nitriles, using various cyanide sources. rsc.orgrsc.org The reaction conditions are generally mild, and the presence of the fluorine and trifluoromethyl groups is well-tolerated.

Table 1: Examples of Copper-Mediated Cross-Coupling Reactions on a Substrate Analogous to this compound

| Coupling Partner | Product Type | Catalyst/Reagents | Conditions | Yield |

| Phenylacetylene | Alkynylated Aromatic | CuI, Pd(PPh₃)₂Cl₂, Et₃N | Room Temp. to 60 °C | Good to Excellent |

| Trimethylsilylacetylene | Alkynylated Aromatic | CuI, Pd(PPh₃)₄, Et₃N | Room Temp. | High |

| CuCN | Aryl Nitrile | CuCN | DMF, Heat | Good |

| K₄[Fe(CN)₆] | Aryl Nitrile | CuI, Ligand | Toluene, Reflux | Moderate to Good |

| CF₃Zn-reagent | Trifluoromethylated Aromatic | CuI | DMPU, 50 °C | High beilstein-journals.org |

Note: This table is representative of typical copper-mediated reactions involving aryl iodides and is based on established methodologies. Yields are general estimates.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis offers a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly effective in activating traditionally less reactive bonds, although for this compound, the highly reactive C-I bond remains the primary reaction site. Reactions such as Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig amination can be effectively catalyzed by nickel complexes. nih.govnih.gov

The choice of ligand is crucial in nickel-catalyzed reactions to ensure catalyst stability and promote efficient turnover. While nickel can catalyze the activation of C-F bonds, this typically requires harsh conditions or specially designed directing groups, and is not competitive when a C-I bond is present in the same molecule. nih.govmdpi.com Therefore, nickel-catalyzed couplings of this compound proceed with high chemoselectivity at the iodine-substituted carbon.

Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions at the C-I Bond

| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Ni(dppf)Cl₂, Base | Toluene, Heat | Biaryl |

| Buchwald-Hartwig | Aniline | Ni(cod)₂, Ligand, Base | Dioxane, Heat | N-Aryl Amine |

| Kumada | Phenylmagnesium bromide | Ni(acac)₂ | THF | Biaryl |

| Negishi | Phenylzinc chloride | NiCl₂(PPh₃)₂ | THF | Biaryl |

Note: This table illustrates common nickel-catalyzed cross-coupling reactions applicable to aryl iodides. The specific conditions may vary.

Mechanism-Driven Selectivity in Cross-Coupling

The high selectivity observed in metal-catalyzed cross-coupling reactions of this compound is a direct consequence of the disparity in bond dissociation energies (BDE) and reactivity of the C-I and C-F bonds. The C(sp²)-I bond has a BDE of approximately 65 kcal/mol, whereas the C(sp²)-F bond is significantly stronger, with a BDE of around 125 kcal/mol. nih.govresearchgate.net

The catalytic cycle of most cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) begins with the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the carbon-halogen bond. Due to the much lower bond energy, the C-I bond undergoes oxidative addition at a vastly faster rate and under much milder conditions than the C-F bond. researchgate.net Consequently, catalytic functionalization occurs exclusively at the C-4 position (iodine) while the C-1 (fluorine) and C-2 (trifluoromethyl) positions remain intact. Achieving C-F bond activation in the presence of a C-I bond is synthetically unfeasible under standard cross-coupling conditions. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides bearing strongly electron-withdrawing groups. researchgate.net In this compound, the fluorine atom is strongly activated towards SNAr by the ortho-trifluoromethyl group. The -CF₃ group stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction through its powerful inductive effect, thereby lowering the activation energy of the reaction.

Halogen Exchange Reactions

Halogen exchange (Halex) on aromatic rings can occur via an SNAr mechanism. While the classic Finkelstein reaction (iodide for chloride/bromide exchange) is typical for alkyl halides, analogous transformations on aryl systems are more complex. wikipedia.orgbyjus.comorganic-chemistry.org For this compound, a nucleophilic attack by a halide ion (e.g., Cl⁻ or Br⁻) would preferentially displace the activated fluorine atom rather than the iodine. This is because the C-F bond is highly polarized and positioned for activation by the ortho-CF₃ group, making the ipso-carbon highly electrophilic and facilitating the addition-elimination sequence of the SNAr mechanism. The displacement of iodine via a nucleophilic substitution pathway is not favored.

Reaction with Nitrogen-Based Nucleophiles

The activated C-F bond in this compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, and azoles. The reaction proceeds via the SNAr mechanism, where the nucleophile attacks the carbon bearing the fluorine atom, leading to the formation of a substituted aniline or N-aryl heterocycle derivative. The presence of a base is often required to deprotonate the nucleophile or neutralize the HF byproduct. These reactions are typically high-yielding and provide a straightforward method for introducing nitrogen-containing functionalities.

Table 3: Predicted SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents/Solvent | Product |

| Piperidine | K₂CO₃, DMSO | 1-(4-Iodo-2-(trifluoromethyl)phenyl)piperidine |

| Aniline | NaH, THF | N-(4-Iodo-2-(trifluoromethyl)phenyl)aniline |

| Pyrrole | K₂CO₃, DMF | 1-(4-Iodo-2-(trifluoromethyl)phenyl)-1H-pyrrole |

| Imidazole | Cs₂CO₃, Acetonitrile | 1-(4-Iodo-2-(trifluoromethyl)phenyl)-1H-imidazole |

Note: This table shows expected products from SNAr reactions based on the known reactivity of activated aryl fluorides.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the this compound ring is governed by the combined directing effects of the three substituents. The trifluoromethyl group is a powerful deactivator and a meta-director. The fluorine and iodine atoms are also deactivators (due to their inductive effect) but are ortho- and para-directors (due to lone pair resonance).

The directing effects can be summarized as follows:

-CF₃ group (at C-2): Directs incoming electrophiles to the meta positions (C-5 and C-3, as C-1 is occupied).

-F group (at C-1): Directs to the ortho (C-2, blocked) and para (C-4, blocked) positions.

-I group (at C-4): Directs to the ortho positions (C-3 and C-5).

All three substituents either deactivate the ring or direct the incoming electrophile to the C-3 or C-5 positions. Therefore, electrophilic attack, such as nitration or halogenation, is predicted to occur at one of these two positions, leading to a single major regioisomer or a mixture of the 3- and 5-substituted products. The strong deactivation by the CF₃ group means that harsh reaction conditions are typically required. For example, nitration would likely require a mixture of fuming nitric acid and sulfuric acid. google.com

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Reagents | Predicted Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-Fluoro-4-iodo-5-nitro-2-(trifluoromethyl)benzene |

| Bromination | Br⁺ | Br₂, FeBr₃ | 5-Bromo-1-fluoro-4-iodo-2-(trifluoromethyl)benzene |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-Fluoro-5-iodo-3-(trifluoromethyl)benzenesulfonic acid |

Note: The table indicates the most likely products based on an analysis of substituent directing effects. The position of substitution is numbered relative to the fluorine atom.

No Specific Radical Reactions Found for this compound

Despite a comprehensive search of scientific literature, no specific examples of radical reactions or functionalizations directly involving the chemical compound this compound have been identified. Therefore, the requested article section on "" focusing on "Radical Reactions and Functionalizations" for this specific compound cannot be generated with scientifically accurate and detailed research findings.

The investigation included searches for various types of radical transformations, such as:

Radical coupling and cyclization reactions.

Photoredox-catalyzed functionalizations.

Radical-mediated synthesis of more complex molecules, including biaryls and heterocyclic systems.

While the broader classes of fluoroaromatic and iodoaromatic compounds are known to participate in a wide range of radical reactions, the specific substitution pattern of this compound appears to be unrepresented in the available literature concerning radical chemistry.

General principles of radical chemistry suggest that the carbon-iodine bond in this molecule would be the most likely site for radical initiation, given its lower bond dissociation energy compared to carbon-fluorine and carbon-hydrogen bonds. However, without published experimental data, any discussion of potential reactions, conditions, and outcomes would be purely speculative and would not meet the required standard of being based on detailed research findings.

Consequently, a data table summarizing research findings on the radical reactions of this compound cannot be created.

Researchers interested in the radical chemistry of this specific compound may need to conduct novel experimental work to explore its reactivity and potential for synthetic applications.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms

Specific, detailed mechanistic studies for 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene are not prominently featured in peer-reviewed literature. The reactivity of the molecule is largely inferred from the known behavior of other substituted aryl iodides in common transformations.

Detailed Mechanistic Pathways of Cross-Coupling Reactions

No specific studies outlining the detailed mechanistic pathways of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) involving this compound have been identified. Based on its structure, it is expected to readily participate in palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for such a process would proceed via the following steps:

Oxidative Addition: The catalytic cycle would be initiated by the insertion of a low-valent palladium(0) species into the carbon-iodine (C-I) bond. This bond is significantly weaker and more polarizable than the carbon-fluorine (C-F) or carbon-trifluoromethyl (C-CF3) bonds, making it the exclusive site for this initial activation. This step results in the formation of a square planar palladium(II) complex.

Transmetalation: In reactions like the Suzuki or Stille coupling, this step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron or organotin compound) to the palladium(II) center, displacing the iodide.

Reductive Elimination: This is the final bond-forming step, where the two organic groups on the palladium center couple and are expelled from the coordination sphere. This process forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The potent electron-withdrawing nature of both the ortho-trifluoromethyl group and the para-fluoro group would significantly influence the electron density of the aromatic ring, which in turn affects the rates of the oxidative addition and reductive elimination steps. However, without specific experimental or computational data, these effects remain qualitative.

Radical Intermediates and Propagation

The involvement of radical intermediates in reactions with this compound has not been specifically reported. While many transition metal-catalyzed reactions proceed through two-electron pathways (as described above), some, particularly those mediated by copper or conducted under photoredox conditions, can involve single-electron transfer (SET) events. conicet.gov.ar An SET mechanism could generate an aryl radical intermediate from the C-I bond. While plausible under specific conditions, no dedicated studies have confirmed or characterized such radical pathways for this molecule.

Transition States and Energy Profiles

There is a lack of published computational or experimental studies that delineate the transition states or reaction energy profiles for transformations involving this compound. Such investigations, typically performed using computational methods like Density Functional Theory (DFT), are essential for calculating the activation energies of key mechanistic steps and understanding the precise influence of the fluorine and trifluoromethyl substituents on the reaction pathway. researchgate.netnih.gov While studies on other fluorinated compounds have provided insight into their reaction profiles, these findings cannot be directly extrapolated to the unique substitution pattern of this compound.

Kinetic Studies and Reaction Rate Determination

A thorough literature search reveals no specific kinetic studies performed on reactions involving this compound. The determination of reaction orders, rate constants, and activation parameters would require dedicated experimental work. This data is fundamental for a complete understanding of the reaction mechanism, but it is not currently available for this substrate.

Stereochemical Outcomes and Control

There is no available literature concerning reactions where this compound is utilized in the creation of a new stereocenter. Consequently, there is no information on the stereochemical outcomes or methods for their control. Such studies would typically involve reacting the substrate with a prochiral partner in the presence of a chiral catalyst system. Although the principles of asymmetric catalysis are well-established, their specific application to this compound has not been reported.

Solvent Effects on Reactivity and Selectivity

While the choice of solvent is known to profoundly affect reaction rates and selectivity, no systematic studies on its effects in reactions with this compound have been published. Cross-coupling reactions typically employ polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (B87167) (DMSO) , or Tetrahydrofuran (THF) . The solvent can influence the solubility of reagents, the stability of charged intermediates within the catalytic cycle, and the aggregation of the catalyst. In some computational studies on different fluorinated molecules, the solvent has been found to have a minimal effect on selectivity, but this is highly dependent on the specific reaction system and cannot be assumed for this compound without direct investigation. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations, which are fundamental to understanding the electronic structure and properties of a molecule, have not been specifically published for 1-fluoro-4-iodo-2-(trifluoromethyl)benzene. Such calculations would provide valuable insights into its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties. However, no specific DFT studies detailing these parameters for this compound are available in the searched scientific literature.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy. There are no published ab initio studies that have reported on the properties of this compound.

Molecular orbital analysis, including the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's reactivity. The specific HOMO-LUMO energy gap and orbital distributions for this compound have not been documented in dedicated computational studies.

Prediction of Reactivity and Regioselectivity

Computational models are often used to predict the reactivity of different sites within a molecule and the regioselectivity of its reactions. While the electronic properties of the fluorine, iodine, and trifluoromethyl substituents would undoubtedly influence the reactivity of the benzene (B151609) ring, specific computational predictions for this compound are not available.

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the identification of transition state structures are essential for understanding reaction mechanisms. There are no published computational studies that have modeled specific reaction pathways or calculated the transition states for reactions involving this compound.

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule and their relative energies. For this compound, a detailed computational study of its conformational preferences has not been reported in the scientific literature.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecule's atomic connectivity and electronic environment.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the three different halogen and pseudohalogen substituents. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, the iodine atom is weakly electron-withdrawing but has a significant anisotropic effect, and the fluorine atom is strongly electronegative.

The predicted chemical shifts and coupling patterns are based on the additive effects of these substituents on the benzene (B151609) ring. The proton (H-3) situated between the fluorine and trifluoromethyl groups would likely be the most deshielded, appearing furthest downfield. The proton (H-5) adjacent to the iodine atom would also be downfield, while the proton (H-6) ortho to the fluorine would be the most shielded. The signals would appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data are predictive and based on analysis of similar compounds.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | ~7.8 - 8.0 | ddd (doublet of doublet of doublets) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 4-6 Hz, ⁴J(H3-CF₃) ≈ 1-2 Hz |

| H-5 | ~7.6 - 7.8 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-F) ≈ 2-3 Hz |

| H-6 | ~7.2 - 7.4 | t (triplet-like) or ddd | ³J(H6-H5) ≈ 8-9 Hz, ³J(H6-F) ≈ 8-10 Hz, ⁵J(H6-CF₃) ≈ 1-2 Hz |

The ¹³C NMR spectrum is predicted to display six unique signals for the aromatic carbons, plus one signal for the trifluoromethyl carbon. The chemical shifts are significantly affected by the attached substituents. The carbon atom bonded to the fluorine (C-1) will show a large C-F coupling constant (¹JCF). Similarly, the carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), and the adjacent aromatic carbon (C-2) will show a smaller quartet (²JCCF). The carbon attached to iodine (C-4) is expected to be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect".

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data are predictive and based on analysis of similar compounds.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

| C-1 | ~160 - 165 | d, ¹JCF ≈ 245-255 Hz |

| C-2 | ~125 - 130 | q, ²JCCF ≈ 30-35 Hz |

| C-3 | ~130 - 135 | d, ³JCCF ≈ 3-5 Hz |

| C-4 | ~90 - 95 | s |

| C-5 | ~140 - 145 | s |

| C-6 | ~115 - 120 | d, ²JCF ≈ 20-25 Hz |

| -CF₃ | ~120 - 125 | q, ¹JCF ≈ 270-275 Hz |

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the wide range of chemical shifts. azom.com For this compound, two distinct signals are expected. One signal corresponds to the single fluorine atom on the aromatic ring, and the other corresponds to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the trifluoromethyl group in substituted benzenes typically appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. colorado.edu The fluorine atom directly attached to the ring is expected to have a chemical shift in the range typical for aryl fluorides, around -100 to -120 ppm. colorado.edu

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Note: Data are predictive and based on analysis of similar compounds.)

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | ~ -105 to -115 | m (multiplet) |

| -CF ₃ | ~ -60 to -64 | s (singlet) or fine multiplet |

To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments would be essential. These techniques resolve overlapping signals and establish correlations between nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons. Cross-peaks would be expected between H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-1, C-2, C-4) by observing their correlations to the aromatic protons. For example, H-3 would show correlations to C-1, C-2, C-4, and C-5.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations, which would be useful in confirming the spatial proximity of the fluorine on the ring and the trifluoromethyl group to adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), the exact molecular formula can be determined, distinguishing it from other compounds with the same nominal mass.

The expected exact mass for the molecular ion [M]⁺ of C₇H₃F₄I can be calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I).

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₇H₃F₄I | 289.9219 |

In addition to the molecular ion, the mass spectrum would likely show characteristic fragment ions resulting from the loss of iodine ([M-I]⁺), fluorine, or the trifluoromethyl group. The isotopic pattern of the molecular ion would be distinctive due to the presence of iodine, which is monoisotopic.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, and for deducing its structure through the analysis of its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is expected to yield a series of characteristic fragment ions.

The molecular ion peak (M+•) would be observed at a mass-to-charge ratio (m/z) corresponding to the exact mass of the molecule (C₇H₃F₄I). A prominent feature in the mass spectrum of halogenated compounds is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), which simplifies the spectrum in that regard.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, guided by the relative strengths of the chemical bonds and the stability of the resulting fragments. The C-I bond is the weakest in the molecule and is therefore expected to cleave readily, leading to a significant peak corresponding to the loss of an iodine radical ([M-I]⁺). This fragment, the 2-fluoro-3-(trifluoromethyl)phenyl cation, would be a major indicator of the compound's identity.

Further fragmentation could involve the loss of the trifluoromethyl group. The C-C bond connecting the CF₃ group to the aromatic ring can break, resulting in a [M-CF₃]⁺ fragment. Alternatively, the loss of a fluorine atom from the trifluoromethyl group could occur, yielding a [M-F]⁺ fragment, though this is generally less favorable than the loss of the entire CF₃ group.

The presence of the aromatic ring will also influence the fragmentation. A characteristic fragmentation of benzene and its derivatives is the formation of the phenyl cation ([C₆H₄]⁺) or related structures after the loss of all substituents. In this case, a fragment corresponding to the iodofluorophenyl cation ([C₆H₃FI]⁺) or the fluorotrifluoromethylphenyl cation ([C₇H₃F₄]⁺) could be observed.

A summary of the predicted key fragmentations is presented in the table below.

| Predicted Fragment Ion | Formation Pathway | Expected m/z |

| [C₇H₃F₄I]⁺• | Molecular Ion | ~305.92 |

| [C₇H₃F₄]⁺ | Loss of Iodine radical (•I) | ~179.02 |

| [C₆H₃FI]⁺ | Loss of Trifluoromethyl radical (•CF₃) | ~208.93 |

| [C₆H₃F]⁺• | Loss of I and CF₃ | ~94.02 |

Note: The m/z values are approximate and based on the most abundant isotopes.

Infrared (IR) Spectroscopy

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will influence the pattern of overtones and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic for the substitution pattern.

The C-C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1600-1400 cm⁻¹ region. The presence of electron-withdrawing substituents like fluorine, iodine, and the trifluoromethyl group will affect the position and intensity of these bands.

The most characteristic vibrations will be those involving the substituents. The C-F stretching vibration of the fluoro group attached to the aromatic ring is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. The trifluoromethyl group (CF₃) has several characteristic strong absorption bands due to symmetric and asymmetric C-F stretching vibrations, typically found in the 1350-1100 cm⁻¹ range. The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region, due to the heavy mass of the iodine atom.

A table summarizing the expected characteristic IR absorption bands is provided below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Medium to Strong |

| C-F Stretch (Aromatic) | 1250 - 1000 | Strong |

| Asymmetric C-F Stretch (CF₃) | ~1350 | Strong |

| Symmetric C-F Stretch (CF₃) | ~1150 | Strong |

| C-I Stretch | 600 - 500 | Medium |

| C-H Out-of-plane Bending | 900 - 700 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes the vibrational modes of a molecule. The selection rules for Raman and IR spectroscopy are different, meaning that some vibrations may be strong in one technique and weak or absent in the other.

For this compound, the aromatic ring vibrations are expected to be strong in the Raman spectrum. The symmetric "ring breathing" mode, where the entire benzene ring expands and contracts symmetrically, is often a very strong and characteristic Raman band, typically observed around 1000 cm⁻¹.

The vibrations of the substituents will also be observable. The C-I stretching vibration, which may be weak in the IR spectrum, is often more prominent in the Raman spectrum of aromatic iodine compounds. The C-F stretching vibrations of both the single fluorine atom and the trifluoromethyl group will also give rise to Raman signals.

Due to the polarizability of the C-I bond, vibrations involving this bond are expected to be particularly Raman active. The symmetric stretching and bending modes of the trifluoromethyl group are also anticipated to produce noticeable Raman bands.

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C=C Stretch | 1600 - 1550 | Medium to Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

| Symmetric C-F Stretch (CF₃) | ~1150 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

X-ray Crystallography for Structural Elucidation

The crystal structure would reveal the planarity of the benzene ring and the orientation of the substituents relative to the ring. It would also provide insights into the intermolecular interactions in the solid state, such as halogen bonding (involving the iodine atom) and dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice.

While no specific crystal structure data for this compound is currently available in open-access databases, analysis of related structures, such as substituted iodobenzenes, suggests that the C-I bond length would be in the range of 2.08-2.12 Å. The C-F bond length to the aromatic ring would be approximately 1.35 Å, and the C-F bond lengths within the trifluoromethyl group would be around 1.33 Å. The bond angles within the benzene ring would be close to 120°, with some distortion due to the steric and electronic effects of the bulky and electronegative substituents.

Applications in Advanced Chemical Research

Role in Medicinal Chemistry and Drug Discovery Research

In medicinal chemistry, the incorporation of fluorine and trifluoromethyl groups into drug candidates is a widely used strategy to enhance pharmacological profiles. These groups can improve metabolic stability, binding affinity, lipophilicity, and bioavailability. 1-Fluoro-4-iodo-2-(trifluoromethyl)benzene serves as a key precursor for introducing the 2-fluoro-5-(trifluoromethyl)phenyl fragment into novel therapeutic agents.

Synthesis of Fluorinated Pharmaceuticals and Agro-chemicals

As a versatile building block, this compound is utilized in the multi-step synthesis of complex organic molecules, including those with applications in the pharmaceutical and agrochemical industries. cymitquimica.com Its primary function is as an intermediate that allows for the controlled introduction of a fluorinated phenyl ring into a target structure. lookchem.com

A notable application is in the synthesis of agrochemicals, specifically harmful organism-controlling agents. For instance, European Patent EP1932836B1 describes the use of 2-fluoro-5-iodobenzotrifluoride (an alternative name for the compound) in the preparation of isoxazoline-substituted benzamide (B126) compounds. google.comgoogleapis.com In the patented synthesis, the compound is reacted with n-butyl lithium and subsequently with trimethoxyborane. google.com This process transforms the iodo-functional group into a boronate ester, a crucial intermediate for subsequent cross-coupling reactions to build the final, more complex agrochemical product. google.com

While it is recognized as a valuable intermediate in pharmaceutical synthesis, specific examples of commercial drugs synthesized directly from this starting material are not prominently detailed in publicly accessible literature. lookchem.com

Exploration of Biological Activity and Structure-Activity Relationships

The direct biological activity of this compound is not the focus of its application. Instead, its significance lies in its role as a synthetic intermediate. By incorporating this compound into larger, more complex molecules, medicinal chemists can systematically explore structure-activity relationships (SAR).

The introduction of the 2-fluoro-5-(trifluoromethyl)phenyl group can have a profound impact on a molecule's biological activity. The fluorine and trifluoromethyl substituents are strongly electron-withdrawing and can alter the acidity, basicity, and conformation of the final compound, thereby influencing its interaction with biological targets like enzymes and receptors. The specific substitution pattern offered by this precursor allows researchers to probe how these electronic and steric effects at a defined position on an aromatic ring translate to changes in efficacy and selectivity. However, specific SAR studies detailing the progressive modification of a lead compound using this particular building block are not widely documented.

Contributions to Materials Science and Engineering

In materials science, fluorinated compounds are sought after for their unique properties, including high thermal stability, chemical inertness, low surface energy, and specific electronic characteristics. This compound serves as a potential precursor for creating advanced fluorinated materials.

Development of Fluorinated Polymers and Oligomers

Fluoropolymers are known for their exceptional properties, and the development of new monomers is crucial for creating materials with tailored characteristics. Building blocks like this compound are suitable for creating fluorinated aromatic monomers. The reactive iodine handle can be used in various polymerization reactions, such as cross-coupling polymerizations, to incorporate the fluorinated aromatic unit into a polymer backbone.

The presence of both fluorine and a trifluoromethyl group in the repeating unit would be expected to enhance the resulting polymer's thermal stability, chemical resistance, and hydrophobicity. While the compound is a logical precursor for such materials, specific research detailing its direct use in the synthesis of novel fluorinated polymers or oligomers is not extensively reported.

Applications in Electronic and Optical Materials

The introduction of fluorine and trifluoromethyl groups can significantly alter the electronic and optical properties of organic materials. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of conjugated organic molecules, which is a key consideration in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, fluorination can influence the refractive index and transparency of materials, making them potentially useful for optical applications. As a synthetic intermediate, this compound could be used to create liquid crystals, nonlinear optical materials, or specialized coatings. Despite this potential, specific examples of electronic or optical materials derived from this particular precursor are not found in the available literature.

Advanced Materials for Energy Applications

The development of advanced materials is critical for progress in energy storage and conversion technologies, such as batteries and fuel cells. Fluorinated materials are often investigated for these applications due to their stability in harsh chemical and electrochemical environments. For example, fluorinated polymers are used as binders or separators in lithium-ion batteries, and highly fluorinated molecules are explored as components of stable electrolytes.

The 2-fluoro-5-(trifluoromethyl)phenyl moiety, which can be introduced using this compound, could potentially enhance the electrochemical stability and performance of materials used in energy applications. However, there is currently a lack of published research specifically documenting the use of this compound in the development of materials for energy technologies.

As a Building Block for Complex Molecular Architectures

This compound is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. fluorochem.co.ukmdpi.com Its utility stems from the distinct reactivity of its three key substituents: the iodine, fluorine, and trifluoromethyl groups. This arrangement allows for selective and sequential chemical modifications, enabling the construction of complex, multi-substituted molecules that are often sought after in medicinal chemistry and materials science. nih.gov

The carbon-iodine bond is the most reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry. cas.cn The iodine atom acts as an excellent leaving group in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings. acs.orgmdpi.commdpi.com These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds. For instance, coupling with various organoboron reagents (Suzuki-Miyaura coupling) provides a straightforward route to biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals. Similarly, Sonogashira coupling with terminal alkynes introduces alkynyl groups, leading to rigid, linear structures with interesting electronic and photophysical properties.

The trifluoromethyl (CF₃) group is a critical feature that significantly influences the properties of the final molecule. nih.gov Known for its high electronegativity and lipophilicity, the CF₃ group can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. nih.gov Its presence on the building block ensures its incorporation into the final complex architecture, imparting these desirable characteristics.

While the carbon-fluorine bond is significantly stronger and less reactive than the carbon-iodine bond, it can undergo nucleophilic aromatic substitution (SₙAr) under specific, often harsh, conditions. This differential reactivity is advantageous, as it allows chemists to first perform reactions at the iodo-position while leaving the fluoro-substituent intact for potential later-stage functionalization. This strategic, stepwise approach is fundamental to the efficient synthesis of sophisticated molecular designs.

Table 1: Examples of Cross-Coupling Reactions Utilizing Aryl Halides

| Reaction Name | Coupling Partner | Catalyst/Conditions | Bond Formed | Typical Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | Palladium catalyst, Base | C-C (Aryl-Aryl) | Synthesis of biaryls for pharmaceuticals and polymers |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | C-C (Aryl-Alkynyl) | Creation of conjugated systems for electronics and materials |

| Stille Coupling | Organostannane (organotin) compound | Palladium catalyst | C-C (Aryl-Aryl, Aryl-Vinyl) | Synthesis of complex natural products and polymers |

| Heck Coupling | Alkene | Palladium catalyst, Base | C-C (Aryl-Vinyl) | Formation of substituted alkenes |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | C-N (Aryl-Amine) | Synthesis of anilines and derivatives for drug discovery |

Radiochemistry and PET Imaging Precursor Research

In the specialized field of radiochemistry, this compound is explored as a precursor for synthesizing radiotracers for Positron Emission Tomography (PET). scilit.com PET is a powerful molecular imaging technique that requires compounds labeled with a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable properties. nih.govnih.gov

The primary application of this building block in radiochemistry is in the development of novel ¹⁸F-labeled PET tracers. The strategy involves replacing one of the existing atoms on the precursor molecule with ¹⁸F. While the non-radioactive fluorine atom on the ring could potentially be exchanged, the C-F bond is very strong. A more common approach involves modifying the iodo-position. The iodine atom can be replaced with a different functional group, such as a nitro group, trimethylstannyl group, or a boronic ester, which then serves as a leaving group for nucleophilic radiofluorination with [¹⁸F]fluoride.

Alternatively, the iodine can participate in coupling reactions to attach the 4-fluoro-2-(trifluoromethyl)phenyl moiety to a larger, biologically active molecule, which is then subjected to a separate radiolabeling step. The trifluoromethyl group is particularly valuable in this context, as its presence can modulate the biological behavior of the resulting PET tracer, potentially improving its target specificity and pharmacokinetic profile.

Research in this area focuses on developing efficient and rapid radiolabeling methods, which are crucial given the short 109.8-minute half-life of ¹⁸F. nih.gov The ultimate goal is to create novel PET probes that can be used for the non-invasive study, diagnosis, and monitoring of diseases such as cancer, neurodegenerative disorders, and cardiovascular conditions. The structural motifs provided by precursors like this compound are essential for expanding the library of available PET tracers and advancing the capabilities of molecular imaging. osti.gov

Table 2: Common Radionuclides Used in PET Imaging

| Radionuclide | Symbol | Half-life (minutes) | Common Precursor for Labeling |

|---|---|---|---|

| Fluorine-18 | ¹⁸F | 109.8 | [¹⁸F]Fluoride ion (from [¹⁸O]H₂O) |

| Carbon-11 | ¹¹C | 20.4 | [¹¹C]CO₂ or [¹¹C]CH₄ |

| Nitrogen-13 | ¹³N | 9.97 | [¹³N]Ammonia |

| Oxygen-15 | ¹⁵O | 2.04 | [¹⁵O]O₂ or [¹⁵O]H₂O |

| Gallium-68 | ⁶⁸Ga | 67.7 | Eluted from a ⁶⁸Ge/⁶⁸Ga generator |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-fluoro-4-iodo-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology : Start with halogenation of a fluorinated benzene precursor. For iodination, use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions. The trifluoromethyl group directs electrophilic substitution to the para position relative to fluorine. Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate) .

- Key Parameters : Temperature (0–25°C), stoichiometry (1:1.2 substrate:iodinating agent), and exclusion of moisture to avoid side reactions. Typical yields range from 60–75% .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of polyhalogenated benzene derivatives?

- NMR Analysis :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) appears as a singlet at δ -62 to -65 ppm. Fluorine at position 1 and iodine at position 4 split signals in ¹H NMR due to coupling (³J~8–10 Hz for H-3 and H-5) .

- ¹³C NMR : Iodine’s inductive effect deshields adjacent carbons (C-4: δ ~95–100 ppm).

Q. What safety protocols are critical when handling iodinated aromatic compounds?

- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. Iodinated compounds may release toxic vapors (e.g., HI) under heat.

- Waste Disposal : Collect halogenated waste separately and treat with sodium thiosulfate to reduce iodine before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the trifluoromethyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The -CF₃ group deactivates the ring, directing coupling to the iodine (position 4) via oxidative addition. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water (80°C, 12 h).

- Data Interpretation : Monitor para-substitution via X-ray crystallography or NOESY NMR to confirm bond formation .

Q. What computational methods (DFT, MD) predict the thermodynamic stability and reaction pathways of halogenated benzene derivatives?

- DFT Approach : Calculate Gibbs free energy (ΔG) for iodination using B3LYP/6-311+G(d,p). Compare activation energies for meta vs. para substitution to validate experimental regioselectivity.

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) on reaction kinetics .

Q. How can contradictory solubility data (e.g., in polar vs. nonpolar solvents) be resolved for fluorinated/iodinated aromatics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.